2H-Pyrrolo[3,4-C]pyridine is a bicyclic compound that features a pyrrole moiety fused to a pyridine ring. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure. The unique structure of 2H-pyrrolo[3,4-C]pyridine contributes to its diverse biological activities and potential applications in medicinal chemistry.
The classification of 2H-pyrrolo[3,4-C]pyridine falls under the category of nitrogen-containing heterocycles. It is structurally related to other pyrrolo-pyridine derivatives, which have been explored for their pharmacological properties. Research has indicated that derivatives of this compound may exhibit significant biological activities, including analgesic and sedative effects, making them of interest in pharmaceutical development .
The synthesis of 2H-pyrrolo[3,4-C]pyridine can be achieved through various methods. One notable approach involves the use of pyridyne intermediates, which can undergo cyclization reactions to form the desired compound . Another method involves a two-step process where starting materials such as 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-C]pyridine-1,3(2H)-diones are reacted with halogenated compounds in the presence of cyclic amines .
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice. For instance, refluxing in specific acid mixtures has been shown to optimize yields significantly . Characterization of synthesized compounds often involves techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm structural integrity .
The molecular structure of 2H-pyrrolo[3,4-C]pyridine features a fused bicyclic system where a five-membered pyrrole ring is directly attached to a six-membered pyridine ring. This structure can be represented as follows:
Key structural data include bond angles and lengths that are essential for understanding its reactivity and interactions with biological targets. The presence of nitrogen atoms in both rings contributes to the compound's basicity and potential for hydrogen bonding.
2H-Pyrrolo[3,4-C]pyridine participates in various chemical reactions that enhance its utility in synthetic organic chemistry. For example, it can undergo electrophilic aromatic substitution due to the electron-rich nature of the pyrrole ring. Additionally, derivatives have been synthesized through condensation reactions involving amines and carbonyl compounds .
The compound also shows reactivity towards alkylation and acylation reactions, which can be exploited to introduce functional groups that modify its biological activity. These reactions are often performed under controlled conditions to maximize yield and minimize by-products.
The mechanism of action for compounds derived from 2H-pyrrolo[3,4-C]pyridine often involves interactions with specific biological targets such as enzymes or receptors. For instance, some derivatives have been shown to enhance insulin sensitivity in adipocytes by influencing glucose metabolism . The presence of substituents on the pyridine or pyrrole rings can significantly affect their binding affinity and selectivity towards these targets.
Research indicates that modifications at specific positions on the rings can lead to enhanced biological activity, suggesting that structure-activity relationships play a crucial role in the pharmacological profiles of these compounds .
2H-Pyrrolo[3,4-C]pyridine exhibits distinct physical properties such as melting point and solubility characteristics that are influenced by its molecular structure. The compound is generally soluble in organic solvents but may exhibit limited solubility in water due to its hydrophobic nature.
Key chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
The scientific applications of 2H-pyrrolo[3,4-C]pyridine derivatives are vast. They have been investigated for their potential use as:
The pyrrolo[3,4-c]pyridine scaffold—a bicyclic system fusing pyrrole and pyridine rings at positions 3,4 and c—has emerged as a privileged structure in medicinal chemistry due to its versatile bioactivity and capacity for structural diversification. Early interest originated from its structural similarity to naturally occurring alkaloids, such as camptothecin (a topoisomerase I inhibitor derived from Camptotheca acuminata) and variolin B (isolated from Antarctic sponges), both containing related pyrrolopyridine cores with potent antitumor and antiviral activities [1]. Unlike its isomers, pyrrolo[3,4-c]pyridine derivatives remained underexplored until the late 20th century, when systematic studies revealed their broad pharmacological potential.
A significant milestone was the discovery of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives as analgesic and antidiabetic agents. For example, Knutsen et al. demonstrated that 4-phenoxy-substituted derivatives (e.g., 4-(4-iodophenoxy)-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) enhanced insulin sensitivity by >30% in adipocytes, positioning them as novel glucose-lowering agents [1]. Concurrently, Da Settimo et al. identified 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acids as aldose reductase inhibitors (IC50 = 1.4–2.5 μM), rivaling clinical candidates like Sorbinil for diabetic complications [1] [2]. These findings underscored the scaffold’s capacity to target metabolic and neurological pathways, accelerating its adoption in drug discovery programs.
Recent advances include GPR119 agonists for type 2 diabetes, such as N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamides, which stimulate incretin release (EC50 = 0.016 μM) [1]. The scaffold’s integration into FDA-approved drugs (e.g., Vemurafenib and Pexidartinib, though based on other isomers) further validated pyrrolopyridines as drug-like templates [1].
Table 1: Key Bioactive Pyrrolo[3,4-c]pyridine Derivatives and Their Therapeutic Applications
Compound Class | Representative Structure | Biological Activity | Key Findings |
---|---|---|---|
4-Phenoxy-diones | 4-(4-Iodophenoxy)-6-methyl derivative | Antidiabetic (insulin sensitizer) | 37.4% increase in insulin sensitivity in adipocytes |
Alkanoic acid derivatives | 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione-7a | Aldose reductase inhibition | IC50 = 1.4 μM; comparable to Sorbinil |
GPR119 agonists | N-[3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]-6-F-benzenesulfonamide | GPR119 agonism | EC50 = 0.016 μM (human GPR119 cAMP assay) |
Mannich base-type imides | 4-Methoxy/ethoxy-6-methyl-N-(aminomethyl) derivatives | Analgesic & sedative | >90% pain inhibition in "writhing" test vs. aspirin |
Pyrrolopyridines exist in six isomeric forms, each with distinct physicochemical profiles and biological applications. Pyrrolo[3,4-c]pyridine is differentiated by its electron-deficient pyridine ring and lactam-like character, enabling unique binding modes compared to other isomers.
Table 2: Comparative Properties of Pyrrolopyridine Isomers in Drug Development
Isomer | Key Structural Feature | Therapeutic Emphasis | ADMET Advantage | Limitation |
---|---|---|---|---|
Pyrrolo[3,4-c] | Electron-deficient pyridine ring | Analgesics, antidiabetics | High CNS penetration | Alkaline hydrolysis susceptibility |
Pyrrolo[2,3-b] (7-azaindole) | H-bond donor/acceptor capability | Kinase inhibitors, antivirals | Robust metabolic stability | Limited C-3 functionalization |
Pyrrolo[3,2-b] | Fused lactam system | Antibacterials (e.g., E. coli) | Broad-spectrum activity | Synthetic complexity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7